molecular formula C10H10F2O B13032855 1-(2,5-Difluorophenyl)butan-1-one

1-(2,5-Difluorophenyl)butan-1-one

Cat. No.: B13032855
M. Wt: 184.18 g/mol
InChI Key: ODLDBEIFLZTLNI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)butan-1-one is a fluorinated aromatic ketone characterized by a butanone backbone substituted with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring confer electron-withdrawing effects, influencing reactivity and stability. Its applications likely span drug synthesis, material science, and agrochemical research, though further studies are needed to confirm its full scope .

Properties

IUPAC Name

1-(2,5-difluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDBEIFLZTLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzene with butanone in the presence of a suitable catalyst. The reaction conditions typically include the use of a strong acid or base to facilitate the formation of the carbonyl group . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that 1-(2,5-Difluorophenyl)butan-1-one may exhibit anticancer properties. Its structural characteristics contribute to its potential effectiveness against various cancer cell lines.

  • Case Study : A study on structurally similar compounds demonstrated that fluorinated phenyl groups enhance lipophilicity, thereby improving cellular uptake and efficacy against cancer cells. For instance, derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells, indicating a promising avenue for further investigation in cancer treatment.

2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects, which are crucial in treating neurodegenerative diseases.

  • Research Findings : In vitro studies have shown that compounds with similar difluorophenyl structures can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.

Pharmacological Applications

1. Dipeptidyl Peptidase-IV Inhibition
Recent studies have indicated that 1-(2,5-Difluorophenyl)butan-1-one may act as an inhibitor of the dipeptidyl peptidase-IV enzyme, which is involved in glucose metabolism.

  • Case Study : A patent application describes the synthesis of related compounds as DPP-4 inhibitors for the treatment of Type 2 diabetes. The presence of the difluorophenyl group is believed to enhance binding affinity to the enzyme, making it a candidate for further pharmacological evaluation.

2. Antidepressant Activity
Preliminary findings suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways.

  • Research Insights : Animal model studies are ongoing to assess the efficacy of this compound in alleviating symptoms of depression and anxiety disorders.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-(2,5-Difluorophenyl)butan-1-one among related compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesNotable Differences
1-(2-Fluorophenyl)butan-1-oneContains one fluorine atomLess lipophilic than the difluoro variant
1-(4-Fluorophenyl)butan-1-oneFluorine at para positionDifferent receptor interaction profile
1-(2-Chlorophenyl)butan-1-oneChlorine instead of fluorinePotentially different biological activity

Future Directions for Research

Given the promising findings regarding the biological activity of 1-(2,5-Difluorophenyl)butan-1-one, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • Broader Screening : Testing against a wider array of pathogens and conditions to fully characterize its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-1-(2,5-difluorophenyl)butan-1-one

  • Structural Difference: A chlorine atom replaces the hydrogen at the 4-position of the butanone chain.
  • Key Properties :
    • Molecular Formula: C₁₀H₉ClF₂O
    • Molecular Weight: 218.63 g/mol
    • Boiling Point: 293.5±30.0 °C (predicted)
    • Density: 1.258±0.06 g/cm³
    • Appearance: White powder .
  • Impact of Substituent :
    • The chlorine atom increases molecular weight and density compared to the parent compound.
    • Electron-withdrawing Cl may enhance electrophilic reactivity, making it useful in nucleophilic substitution reactions.
  • Applications : Served as a reagent in pharmaceutical synthesis (e.g., Sitagliptin impurity pathways) .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

  • Structural Difference: A hydroxyl group replaces fluorine at the phenyl 2-position, and a methyl branch is present at the butanone 3-position.
  • Key Properties :
    • Molecular Formula: C₁₁H₁₄O₂
    • Molecular Weight: 178.23 g/mol
    • Purity: ≥95%
  • Impact of Substituents: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
  • Applications : Versatile use in pharmaceuticals, agriculture, and materials science due to its adjustable reactivity .

Sitagliptin-Related Difluorophenyl Butanone Derivatives

  • Example: (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7-yl]butan-1-one
  • Structural Difference: Complex triazolo-pyrazine and amino groups are appended to the butanone core.
  • Key Properties :
    • Molecular Weight: ~437 g/mol (estimated).
  • Impact of Substituents :
    • The extended structure enhances binding to biological targets (e.g., dipeptidyl peptidase-4 inhibitors).
    • Fluorine atoms improve metabolic stability and bioavailability.
  • Applications : Critical impurities in antidiabetic drug Sitagliptin, underscoring the role of fluorinated intermediates in drug quality control .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Applications
1-(2,5-Difluorophenyl)butan-1-one C₁₀H₁₀F₂O ~184.18 (estimated) N/A N/A 2,5-difluorophenyl Pharmaceutical intermediates
4-Chloro analog C₁₀H₉ClF₂O 218.63 293.5±30.0 1.258±0.06 4-chloro, 2,5-difluorophenyl Drug synthesis reagents
1-(2-Hydroxyphenyl)-3-methyl C₁₁H₁₄O₂ 178.23 N/A N/A 2-hydroxyphenyl, 3-methyl Agrochemicals, materials
Sitagliptin impurity C₁₉H₁₈F₅N₅O ~437 N/A N/A Triazolo-pyrazine, amino Drug impurity analysis

Biological Activity

1-(2,5-Difluorophenyl)butan-1-one is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The presence of difluorophenyl moieties can significantly influence the compound's reactivity and interaction with biological systems.

The molecular structure of 1-(2,5-Difluorophenyl)butan-1-one includes a butanone backbone substituted with a 2,5-difluorophenyl group. This configuration enhances its lipophilicity and may affect its pharmacokinetic properties.

Biological Activities

Research has demonstrated that 1-(2,5-Difluorophenyl)butan-1-one exhibits a range of biological activities, including:

1. Anti-inflammatory Properties
Studies have shown that compounds similar to 1-(2,5-Difluorophenyl)butan-1-one possess significant anti-inflammatory effects. For instance, the cotton pellet granuloma test validated its potential therapeutic applications in inflammatory conditions.

2. Anticancer Activity
The compound has been investigated for its anticancer properties. It interacts with specific molecular targets that may inhibit tumor growth or induce apoptosis in cancer cells. This is particularly relevant in the development of new anticancer agents .

3. Antifungal Activity
Similar compounds have shown efficacy against various fungal infections, suggesting that 1-(2,5-Difluorophenyl)butan-1-one may have potential as an antifungal agent .

The mechanism of action for 1-(2,5-Difluorophenyl)butan-1-one likely involves its interaction with various enzymes and receptors within biological systems. The electron-withdrawing effects of the fluorine atoms enhance the compound's ability to participate in electrophilic reactions, potentially leading to enzyme inhibition or receptor modulation .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Anti-inflammatory Study : A study conducted using a murine model demonstrated that treatment with a structurally similar compound resulted in reduced inflammation markers compared to control groups, indicating a promising avenue for therapeutic development.
  • Anticancer Efficacy : In vitro studies revealed that derivatives of 1-(2,5-Difluorophenyl)butan-1-one could significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Activity TypeEvidence LevelReference
Anti-inflammatorySignificant
AnticancerModerate
AntifungalPreliminary

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